1-[3-(Ethylthio)-2-pyridyl]ethanone
Description
1-[3-(Ethylthio)-2-pyridyl]ethanone is an acetophenone derivative featuring a pyridine ring substituted with an ethylthio (-S-CH₂CH₃) group at the 3-position and a ketone (-CO-) at the 2-position. Its structural uniqueness arises from the combination of a sulfur-containing substituent and the pyridine scaffold, which may influence its electronic properties, solubility, and reactivity .
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(3-ethylsulfanylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NOS/c1-3-12-8-5-4-6-10-9(8)7(2)11/h4-6H,3H2,1-2H3 |
InChI Key |
QSYSNLFAGWSYID-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(N=CC=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(Ethylthio)-2-pyridyl]ethanone typically involves the reaction of 3-(ethylthio)pyridine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-[3-(Ethylthio)-2-pyridyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the ethylthio group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-[3-(Ethylthio)-2-pyridyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Mechanism of Action
The mechanism of action of 1-[3-(Ethylthio)-2-pyridyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the pyridine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymatic processes .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 1-[3-(Ethylthio)-2-pyridyl]ethanone, highlighting differences in substituents, molecular weight, and applications:
Ethylthio Group vs. Other Substituents
- Ethylthio (-S-CH₂CH₃): Enhances lipophilicity and electron-donating capacity compared to unsubstituted pyridines. The sulfur atom may participate in coordination with transition metals (e.g., Cd, as seen in cadmium-thiocyanate complexes) .
Ketone Position
- 2-Ketone derivatives (e.g., 1-(2-pyridyl)ethanone) are common in ligand synthesis due to their ability to chelate metals. In contrast, 3-ketone analogs (e.g., 1-(3-pyridinyl)ethanone) are less studied but may exhibit distinct reactivity .
Biological Activity
1-[3-(Ethylthio)-2-pyridyl]ethanone is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11NOS
- Molecular Weight : 195.26 g/mol
- IUPAC Name : 1-[3-(ethylthio)pyridin-2-yl]ethanone
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethylthio group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. This allows it to modulate biochemical pathways effectively, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases where these enzymes are overactive.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective growth inhibition at certain concentrations .
- Anticancer Potential
- Anti-inflammatory Effects
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Antimicrobial Evaluation : A study synthesized the compound and evaluated its antimicrobial activity against several bacteria. The results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
- Anticancer Activity Assessment : In a separate study, the effects of the compound on human cancer cell lines were assessed. The findings revealed a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against specific cancer types .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 50-100 | 15 |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Moderate Antimicrobial | 100-200 | N/A |
| 3-Methyl-2-thiophenecarboxylic acid | Weak Antimicrobial | >200 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
